

Understanding the Cell Permeability of MM-589: A Technical Guide

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Compound of Interest

Compound Name: MM-589

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This technical guide provides an in-depth analysis of the cell permeability of **MM-589**, a potent macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. The ability of **MM-589** to cross the cell membrane is critical to its function as a therapeutic agent targeting intracellular oncogenic pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the targeted signaling pathway and experimental workflows.

Core Concept: The Significance of MM-589's Cell Permeability

MM-589 is a high-affinity ligand for WDR5, a key protein involved in the assembly and activity of multiple histone methyltransferase complexes, most notably the MLL1 complex.[1][2] The MLL1 complex plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[1] In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins that drive leukemogenesis.[2] By binding to WDR5, **MM-589** disrupts the WDR5-MLL1 interaction, thereby inhibiting the methyltransferase activity of the MLL1 complex and suppressing the expression of downstream target genes essential for leukemia cell survival.[2][3][4]

The efficacy of **MM-589** is fundamentally dependent on its ability to penetrate the cell membrane and reach its intracellular target, the WDR5-MLL1 complex in the nucleus. While the primary scientific literature consistently refers to **MM-589** as "cell-permeable," specific quantitative data on its permeability from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays are not publicly detailed in the foundational study by Karatas et al. (2017).^{[3][4]} However, the potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations serves as strong indirect evidence of its ability to cross the cell membrane and engage its intracellular target.^{[2][3]}

Quantitative Data Summary

The biological activity of **MM-589** has been extensively characterized, providing quantitative measures of its potency against its direct target, its enzymatic inhibitory function, and its effects on cancer cell lines.

Parameter	Target/Cell Line	Value	Reference
Binding Affinity (IC50)	WDR5	0.90 nM	^[2]
Binding Affinity (Ki)	WDR5	<1 nM	^[2]
Enzymatic Inhibition (IC50)	MLL H3K4 Methyltransferase (HMT) Activity	12.7 nM	^[2]
Cell Growth Inhibition (IC50)	MV4-11 (human leukemia cell line)	0.25 µM	^[2]
Cell Growth Inhibition (IC50)	MOLM-13 (human leukemia cell line)	0.21 µM	^[2]
Cell Growth Inhibition (IC50)	HL-60 (human leukemia cell line)	8.6 µM	^[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the characterization of **MM-589**'s biological activity and, by extension, its implied cell permeability.

Cell Viability Assay (MTS/MTT Assay) for Leukemia Cell Lines (MV4-11, MOLM-13)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells. The potent IC₅₀ values obtained for **MM-589** in leukemia cell lines are a direct indicator of its cell permeability and intracellular target engagement.

Objective: To determine the concentration of **MM-589** that inhibits the growth of leukemia cell lines by 50% (IC₅₀).

Materials:

- MV4-11 or MOLM-13 human leukemia cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **MM-589** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom cell culture plates
- MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- **Cell Seeding:** Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- **Compound Treatment:** Prepare serial dilutions of **MM-589** in culture medium. Add the desired concentrations of **MM-589** to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

- MTS/MTT Addition: Add 20 μ L of MTS reagent (or 10 μ L of MTT reagent) to each well.
- Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Reading: If using MTT, add 100 μ L of solubilization solution to each well and mix to dissolve the formazan crystals. Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.^[5]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.^[6]

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay

This biochemical assay directly measures the enzymatic activity of the MLL complex and is used to determine the inhibitory potency of compounds like **MM-589**.

Objective: To quantify the inhibition of MLL HMT activity by **MM-589**.

Materials:

- Recombinant MLL1 core complex (containing WDR5, MLL1, RbBP5, and ASH2L)
- Biotinylated histone H3 peptide substrate
- S-adenosyl-L-methionine (SAM) as a methyl donor
- AlphaLISA anti-methylated H3K4 antibody-conjugated acceptor beads
- Streptavidin-coated donor beads
- 384-well white opaque assay plates
- Plate reader capable of AlphaLISA detection (e.g., EnVision)

Procedure:

- **Reaction Setup:** In a 384-well plate, combine the MLL1 core complex, biotinylated histone H3 substrate, and varying concentrations of **MM-589** in an appropriate assay buffer.
- **Initiate Reaction:** Add SAM to initiate the methyltransferase reaction.
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and add a mixture of AlphaLISA acceptor beads and streptavidin donor beads.
- **Incubation with Beads:** Incubate the plate in the dark at room temperature to allow for bead binding.
- **Signal Detection:** Read the plate on an AlphaLISA-compatible plate reader. The proximity of the donor and acceptor beads, facilitated by the enzymatic methylation of the substrate, generates a chemiluminescent signal.^{[7][8][9][10]}
- **Data Analysis:** The signal intensity is proportional to the HMT activity. Calculate the percentage of inhibition for each **MM-589** concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

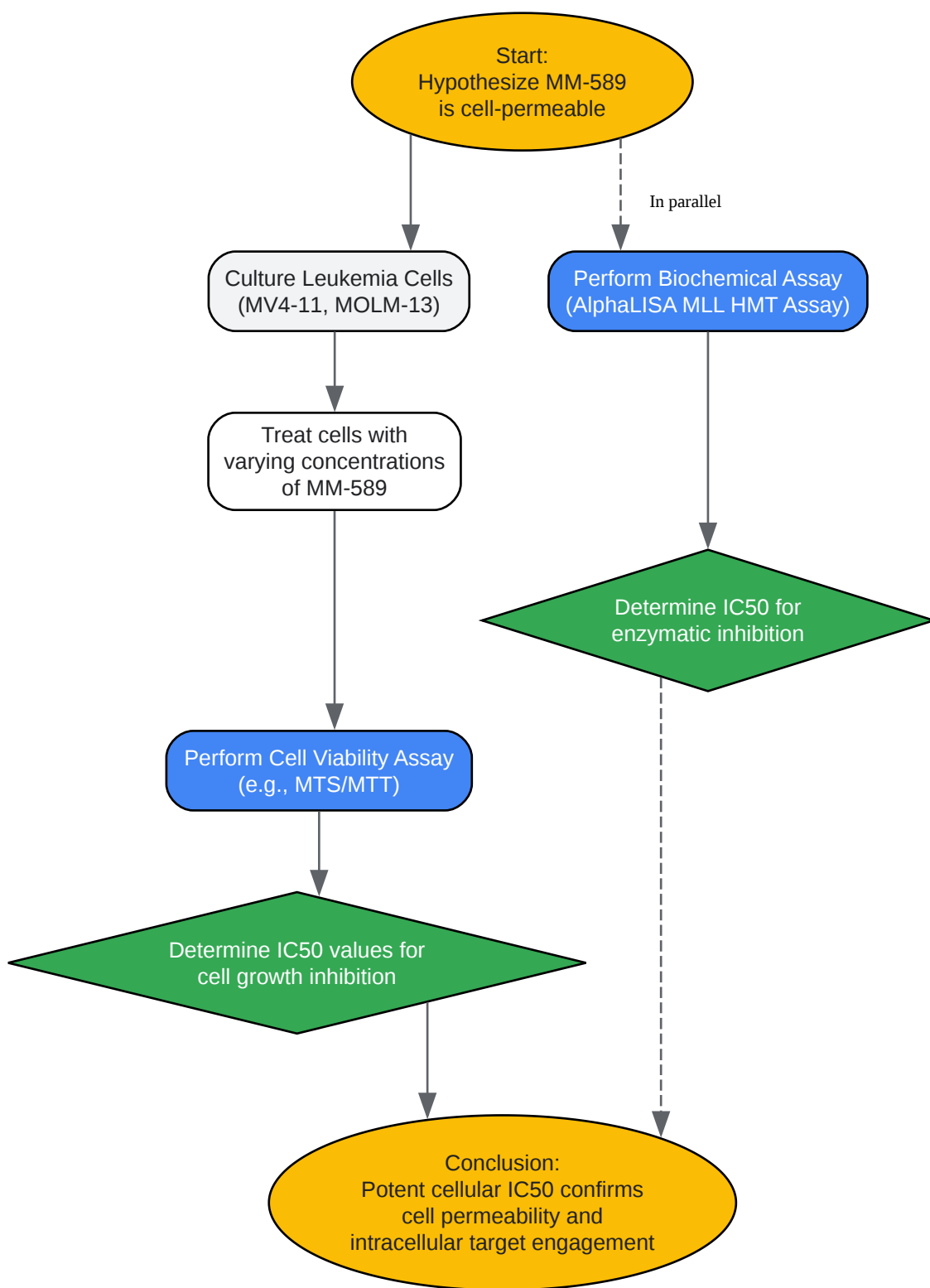
WDR5-MLL Signaling Pathway and MM-589 Inhibition

The following diagram illustrates the central role of the WDR5-MLL1 complex in histone methylation and gene transcription, and the mechanism of inhibition by **MM-589**.

Caption: **MM-589** permeates the cell membrane to inhibit the WDR5-MLL1 interaction.

Experimental Workflow for Assessing MM-589's Intracellular Activity

This diagram outlines the logical flow of experiments to confirm the cell permeability and intracellular efficacy of **MM-589**.



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Caption: Workflow to confirm **MM-589**'s intracellular activity.

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